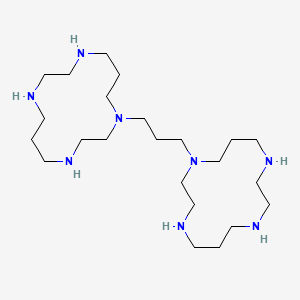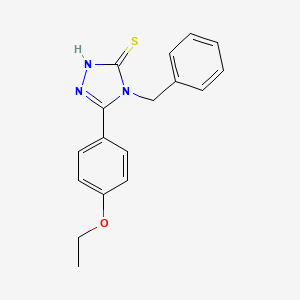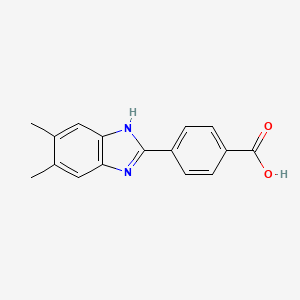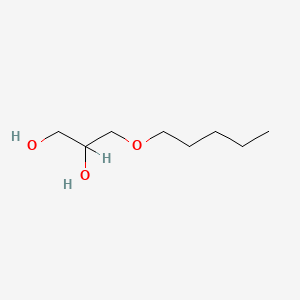
Dexnafenodone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dexnafenodone is a small molecule drug that functions as a serotonin reuptake inhibitor and adrenergic receptor antagonist. It has been investigated for its potential use in treating major depressive disorder . The compound’s molecular formula is C20H24ClNO, and it has a unique structure that allows it to interact with specific molecular targets in the brain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dexnafenodone involves several key steps. The starting material is typically a naphthalenone derivative, which undergoes a series of reactions to introduce the dimethylaminoethyl and phenyl groups. The reaction conditions often involve the use of strong bases and solvents such as dimethyl sulfoxide or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs. Key steps include the purification of intermediates and the final product using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Dexnafenodone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can have different pharmacological properties. These derivatives are often studied to understand the metabolism and potential side effects of the drug .
Scientific Research Applications
Chemistry: It serves as a model compound for studying the interactions of serotonin reuptake inhibitors with their targets.
Biology: Research has focused on its effects on neurotransmitter levels and receptor activity in the brain.
Medicine: Clinical trials have investigated its efficacy in treating major depressive disorder and other mood disorders.
Industry: The compound’s unique properties make it a candidate for developing new antidepressant medications
Mechanism of Action
Dexnafenodone exerts its effects by inhibiting the reuptake of serotonin, a neurotransmitter involved in mood regulation. It also antagonizes adrenergic receptors, which can modulate the release of other neurotransmitters. The molecular targets include the serotonin transporter and various adrenergic receptors. These interactions lead to increased levels of serotonin in the synaptic cleft, enhancing mood and alleviating symptoms of depression .
Comparison with Similar Compounds
Similar Compounds
Dexnafenodone is similar to other serotonin reuptake inhibitors and adrenergic receptor antagonists, such as:
Uniqueness
What sets this compound apart from these compounds is its dual mechanism of action, targeting both serotonin reuptake and adrenergic receptors. This dual action may provide a broader therapeutic effect and potentially fewer side effects compared to compounds that target only one pathway .
Properties
CAS No. |
92629-87-3 |
|---|---|
Molecular Formula |
C20H23NO |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
(2S)-2-[2-(dimethylamino)ethyl]-2-phenyl-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C20H23NO/c1-21(2)15-14-20(17-9-4-3-5-10-17)13-12-16-8-6-7-11-18(16)19(20)22/h3-11H,12-15H2,1-2H3/t20-/m0/s1 |
InChI Key |
IOKKIRANVRFSAH-FQEVSTJZSA-N |
SMILES |
CN(C)CCC1(CCC2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Isomeric SMILES |
CN(C)CC[C@@]1(CCC2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Canonical SMILES |
CN(C)CCC1(CCC2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Key on ui other cas no. |
92629-87-3 |
Synonyms |
(2-(2-dimethylamino)ethyl)-2-phenyl-3,4-dihydro-1(2H)-naphthalenone (S)-nafenodone dexnafenodone nafenodone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B1207707.png)



![N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)-2-oxolanecarboxamide](/img/structure/B1207713.png)


![2-[[4-[(2,4-Diaminopteridin-6-ylMethyl-Methylamino]-3,5-Difluorobenzoyl]Amino]Pentanedioic Acid](/img/structure/B1207723.png)


![1-(2,6-Difluorophenyl)-7-chloro-3H-thiazolo[3,4-a]benzimidazole](/img/structure/B1207727.png)


